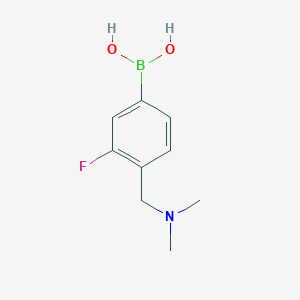

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

Description

BenchChem offers high-quality 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGKUSJVFIQRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid

Introduction

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a boronic acid moiety, a fluorine atom, and a dimethylaminomethyl group, makes it a valuable building block for the synthesis of complex molecules. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for carbon-carbon bond formation. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the tertiary amine provides a basic handle for modulating solubility and for further functionalization. This guide presents a comprehensive, field-proven synthetic approach to this molecule, designed for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the carbon-boron bond and the benzylic carbon-nitrogen bond. This strategy allows for the late-stage introduction of the sensitive boronic acid functionality, a common tactic to avoid undesired side reactions.

Figure 1: Retrosynthetic analysis of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

Synthetic Strategy and Key Reactions

The proposed forward synthesis commences with the commercially available 4-bromo-2-fluorotoluene. The synthesis is designed in three key stages:

-

Benzylic Functionalization: The synthesis initiates with the introduction of a reactive handle at the benzylic position of the toluene ring. This is achieved through a radical-initiated benzylic bromination.

-

Installation of the Dimethylaminomethyl Group: The benzylic bromide is then converted to the desired dimethylaminomethyl moiety via a nucleophilic substitution with dimethylamine.

-

Formation of the Boronic Acid: The final and most critical step is the conversion of the aryl bromide to the corresponding boronic acid. Two robust and widely employed methods will be discussed: the Palladium-catalyzed Miyaura Borylation and a Lithium-Halogen Exchange followed by borylation.

The overall synthetic pathway is depicted below:

An In-depth Technical Guide to the Physicochemical Properties of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorine atom, the boronic acid moiety, and the ortho-aminomethyl group, suggest a unique combination of properties that make it an attractive building block for the synthesis of novel therapeutic agents. The boronic acid group is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. The presence of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule, while the ortho-dimethylaminomethyl group is poised to influence the acidity and reactivity of the boronic acid through intramolecular interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. In the absence of extensive published experimental data for this specific molecule, this document outlines robust, field-proven methodologies for its characterization, grounded in the established behavior of analogous compounds.

Molecular Structure and Basic Properties

The foundational attributes of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid are summarized below. These computed properties provide a baseline for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BFNO₂ | [1] |

| Molecular Weight | 197.02 g/mol | [1] |

| CAS Number | 1704063-96-6 | [1] |

| Purity | Typically ≥95% | [2] |

Acidity and pKa: The Influence of Intramolecular Interactions

The acidity of the boronic acid moiety, quantified by its pKa, is a critical parameter governing its interaction with biological targets and its utility in chemical reactions. For arylboronic acids, the pKa is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to unsubstituted phenylboronic acid.

Furthermore, the ortho-dimethylaminomethyl group is positioned to engage in an intramolecular B-N dative bond. This interaction can significantly impact the electronic environment of the boron atom and, consequently, its pKa.

Caption: Intramolecular B-N interaction in 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the titration curve.

Materials and Equipment:

-

4-((dimethylamino)methyl)-3-fluorophenylboronic acid

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Potassium Chloride (KCl)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but the pKa value will be specific to that solvent system.

-

Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

Titration:

-

Place the analyte solution in a thermostatted vessel and immerse the pH electrode and the tip of the burette.

-

Gently stir the solution and purge with a slow stream of nitrogen to prevent the absorption of atmospheric CO₂.

-

Begin the titration by adding small increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate the titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (the point of maximum slope).

-

The pH at the half-equivalence point corresponds to the pKa of the boronic acid. For a diprotic acid (considering the amine), two pKa values may be observed.

-

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a polar boronic acid group and a basic dimethylaminomethyl group, along with a relatively nonpolar phenyl ring, suggests that the solubility of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid will be pH-dependent.

Experimental Protocol for Solubility Determination by HPLC

This protocol outlines a reliable HPLC-based method for determining the aqueous and organic solubility of the title compound.

Principle: A saturated solution of the compound is prepared, and after an equilibration period, the undissolved solid is removed. The concentration of the dissolved compound in the supernatant is then quantified by a validated HPLC method using a calibration curve.

Materials and Equipment:

-

4-((dimethylamino)methyl)-3-fluorophenylboronic acid

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Aqueous buffers of various pH values (e.g., pH 2, 5, 7.4, 9)

-

Organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid to vials containing a known volume of the desired solvent (aqueous buffer or organic solvent).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable reverse-phase HPLC method with UV detection at a wavelength where the compound exhibits strong absorbance.

-

Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Stability Assessment

The stability of a drug substance is a critical quality attribute. Boronic acids can be susceptible to degradation, particularly through protodeboronation (cleavage of the C-B bond). The stability of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid should be evaluated under various stress conditions.

Workflow for a Stability-Indicating Assay

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Caption: A typical workflow for developing a stability-indicating assay.

Forced Degradation Studies: To develop a stability-indicating method, the compound should be subjected to forced degradation under the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C)

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature

-

Oxidative Degradation: 3-30% Hydrogen peroxide at room temperature

-

Thermal Degradation: Dry heat (e.g., 105 °C)

-

Photolytic Degradation: Exposure to UV and visible light

The degradation samples are then analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products. The method is then validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Reactivity and Synthetic Considerations

The synthetic route to 4-((dimethylamino)methyl)-3-fluorophenylboronic acid likely involves the introduction of the boronic acid moiety onto a pre-functionalized benzene ring. A plausible synthetic approach, adapted from the synthesis of similar compounds[3], is outlined below.

Plausible Synthetic Route

-

Starting Material: 1-Bromo-2-fluoro-4-methylbenzene.

-

Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Amination: Substitution of the benzylic bromide with dimethylamine.

-

Borylation: Conversion of the aryl bromide to the boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

The reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions is a key feature of this molecule. The electronic nature of the substituents will influence the efficiency of the transmetalation step in the catalytic cycle.

Conclusion

4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a promising building block for drug discovery, possessing a unique combination of structural features that are expected to confer advantageous physicochemical and pharmacological properties. While specific experimental data for this compound is not widely available, this guide provides a comprehensive framework for its characterization. The detailed protocols for determining pKa, solubility, and stability, along with insights into its potential reactivity and synthesis, offer a solid foundation for researchers to unlock the full potential of this intriguing molecule. The interplay between the fluoro, dimethylaminomethyl, and boronic acid groups warrants further investigation to fully understand its impact on molecular properties and biological activity.

References

-

PubChem. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. [Link]

-

CP Lab Safety. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid, min 95%, 50 mg. [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]

Sources

An In-Depth Technical Guide to 4-((dimethylamino)methyl)-3-fluorophenylboronic acid (CAS 1334173-89-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Drug Discovery

4-((dimethylamino)methyl)-3-fluorophenylboronic acid, with the Chemical Abstracts Service (CAS) number 1334173-89-5, is a substituted arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features—a fluorine atom, a dimethylaminomethyl group, and a boronic acid moiety—confer specific reactivity and properties that make it an attractive component for constructing novel therapeutic agents.

The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the acidity of the boronic acid. The dimethylaminomethyl group can serve as a handle for improving solubility, introducing a basic center for salt formation, or acting as a key pharmacophoric element. Finally, the boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 1334173-89-5 | [1] |

| Molecular Formula | C9H13BFNO2 | [1] |

| Molecular Weight | 197.02 g/mol | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; a related compound, [4-[(Dimethylamino)carbonyl]-3-fluorophenyl]-boronic acid, has a melting point of 147-149 °C. | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent due to the basic dimethylamino group. |

Structural Diagram:

Caption: Chemical structure of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid

Introduction

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a specialized organoboron compound with significant potential in pharmaceutical and materials science. Its unique structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a dimethylaminomethyl group, imparts distinct chemical properties that are leveraged in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of sensors.[1][2] The precise structural confirmation of this molecule is paramount to ensure its purity, reactivity, and safety in downstream applications. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid, reflecting the rigorous standards of modern analytical chemistry.

The process of impurity profiling and structure elucidation in pharmaceutical development is critical for ensuring the safety and efficacy of drug substances.[3][4][5][6] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities.[7] Advanced analytical techniques are essential to meet these requirements and provide a thorough understanding of a compound's structure and potential byproducts.[3][4]

This guide will detail a synergistic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section will not only present the methodology but also delve into the scientific rationale behind the experimental choices and the interpretation of the resulting data.

Overall Strategy for Structure Elucidation

The comprehensive characterization of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid necessitates a multi-faceted analytical approach. The integration of data from various spectroscopic techniques provides orthogonal information, leading to an unambiguous structural assignment.

Caption: Workflow for the structure elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 4-((dimethylamino)methyl)-3-fluorophenylboronic acid, a suite of NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

Expected Data & Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 7.2 - 7.8 | m | 3H | The three protons on the phenyl ring will appear in the aromatic region with complex splitting due to coupling with each other and the fluorine atom. |

| -CH₂- | ~3.5 | s | 2H | The methylene protons adjacent to the dimethylamino group and the aromatic ring are expected to be a singlet. |

| -N(CH₃)₂ | ~2.2 | s | 6H | The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet. |

| -B(OH)₂ | variable | br s | 2H | The protons of the boronic acid group are acidic and their chemical shift is concentration and solvent dependent. They often appear as a broad singlet and may exchange with residual water in the solvent. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Process the data similarly to the ¹H NMR spectrum.

Expected Data & Interpretation:

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-F | ~160 (d) | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |

| Aromatic C-B | ~135 | The carbon attached to the boronic acid group is typically deshielded. |

| Aromatic C-H/C-C | 115 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |

| -CH₂- | ~60 | The methylene carbon is expected in this region. |

| -N(CH₃)₂ | ~45 | The methyl carbons attached to the nitrogen will appear in the aliphatic region. |

¹⁹F and ¹¹B NMR Spectroscopy

These heteronuclear NMR experiments provide direct information about the fluorine and boron environments, respectively.

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine atom on the aromatic ring.[1]

¹¹B NMR: The chemical shift of the boron atom can provide insights into its hybridization state (sp² for the trigonal planar boronic acid vs. sp³ for a tetrahedral boronate ester).[8][9] The signal is typically broad due to the quadrupolar nature of the boron nucleus.[8][10] For 4-((dimethylamino)methyl)-3-fluorophenylboronic acid, a chemical shift in the range of 28-33 ppm is expected for the sp² hybridized boron.[9]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for this purpose.[3][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or inject it into an LC system coupled to the MS.

-

Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Use electrospray ionization (ESI) in positive ion mode, as the dimethylamino group is readily protonated.

Expected Data & Interpretation:

-

Molecular Formula: C₉H₁₃BFNO₂

-

Monoisotopic Mass: 197.1023 Da

-

Expected [M+H]⁺ Ion: 198.1096 Da

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few ppm provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS)

MS/MS involves isolating the parent ion and subjecting it to fragmentation to elucidate structural motifs.

Caption: A simplified proposed fragmentation pathway for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid in positive ion ESI-MS/MS.

Interpretation:

-

The loss of water is a common fragmentation pathway for boronic acids.

-

Cleavage of the C-B bond would result in the loss of the boronic acid group.

-

Fragmentation of the dimethylaminomethyl side chain is also expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| 1380-1330 | B-O stretch | Boronic acid |

| 1250-1000 | C-F stretch | Aryl fluoride |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[11][12] The strong B-O stretching vibration further confirms the presence of the boronic acid moiety.[13]

Potential Impurities and Side Products

A thorough structure elucidation process also involves the identification of potential impurities. For boronic acids, a common impurity is the corresponding boroxine, which is a cyclic trimer formed by the dehydration of three boronic acid molecules.[14][15][16][17]

Boroxine Formation: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The presence of boroxine can be detected by NMR and MS. In the ¹¹B NMR, the boroxine will have a distinct chemical shift compared to the boronic acid. In the mass spectrum, an ion corresponding to the trimeric boroxine may be observed, especially under certain ionization conditions. Recrystallization from water is often employed to hydrolyze any boroxine back to the desired boronic acid.[18]

Conclusion

The definitive structure elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), high-resolution mass spectrometry, and FTIR spectroscopy. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous structural assignment. This rigorous characterization is essential for ensuring the quality, safety, and efficacy of this important chemical building block in its various applications.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research.

- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). National Institutes of Health.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). Technology Networks.

- 17O NMR studies of boronic acids and their derivatives. (n.d.). Royal Society of Chemistry.

- Analytical advances in pharmaceutical impurity profiling. (2016-05-25). PubMed.

- Recent Trends in Analytical Techniques for Impurity Profiling. (2022-01-10). Biomedical Journal of Scientific & Technical Research.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01). ACS Publications.

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025-08-05). Wiley Online Library.

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing.

- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019-11-08). MDPI.

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013-04-03). HETEROCYCLES.

- 17O NMR studies of boronic acids and their derivatives. (2013-01-14). Royal Society of Chemistry.

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010-04-22). ACS Publications.

- Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010-03-25). PubMed Central.

- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ACS Publications.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01). ACS Publications.

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing.

- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scientific Research Publishing.

- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.). ACS Publications.

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate.

- Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate.

- FT-IR spectrum of boric acid. (n.d.). ResearchGate.

- a) Synthesis of 1 by deprotection of 1‐pin and boroxine formation of 2... (n.d.). ResearchGate.

- The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Taylor & Francis Online.

- (PDF) Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. (n.d.). ResearchGate.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI.

- Supporting Information. (n.d.). Theranostics.

- Chemical structures of phenylboronic acid (PBA)-modified polymers. (n.d.). ResearchGate.

- (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. (n.d.). Benchchem.

- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2025-08-06). ResearchGate.

- A Structure–Function Relationship for the Optical Modulation of Phenyl Boronic Acid-Grafted, Polyethylene Glycol-Wrapped Single-Walled Carbon Nanotubes. (n.d.). ACS Publications.

- recent advances in photoinduced synthetic approaches to organoboron compounds. (n.d.). National Institutes of Health.

- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023-04-01). NSF Public Access Repository.

- Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. (n.d.). PubMed Central.

- 1H-NMR. (n.d.). TCI Chemicals.

- (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. (n.d.). PubChem.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

- Boron Chemistry: An Overview. (2016-11-30). ACS Publications.

- (n.d.). Organic Syntheses Procedure.

- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. (n.d.). MDPI.

- (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid. (n.d.). CHIRALEN.

- 3-Fluorophenylboronic acid. (n.d.). PubChem.

- (4-(Dimethylamino)phenyl)boronic acid hydrochloride. (n.d.). PubChem.

- 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. biotech-spain.com [biotech-spain.com]

- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

4-((dimethylamino)methyl)-3-fluorophenylboronic acid NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid

Introduction

4-((dimethylamino)methyl)-3-fluorophenylboronic acid is a multifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its structure combines a fluorinated phenylboronic acid moiety, a key component in Suzuki-Miyaura cross-coupling reactions and as a sensor for carbohydrates, with a dimethylaminomethyl group that can influence solubility, basicity, and binding interactions. A comprehensive characterization of this molecule is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating its structure and purity in solution.

This guide provides an in-depth analysis of the expected multinuclear NMR data for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. As direct experimental spectra are not widely published, this document synthesizes data from analogous structures and first principles to offer a robust, predictive framework for researchers. We will delve into the theoretical underpinnings, predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, and provide a field-proven experimental protocol for acquiring high-quality data.

Part 1: The Role of Multinuclear NMR in Characterizing Substituted Phenylboronic Acids

The structural complexity of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid necessitates a multi-pronged NMR approach. While ¹H and ¹³C NMR are foundational for organic molecules, the presence of boron and fluorine—both NMR-active nuclei—provides deeper structural insights.

-

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% abundance). Due to its higher abundance and more favorable nuclear properties, ¹¹B NMR is almost exclusively used. The chemical shift of ¹¹B is highly sensitive to its coordination number, making it an excellent probe for the equilibrium between the trigonal sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate species that can form in the presence of Lewis bases or changes in pH.[1][2] For arylboronic acids, a broad signal is typically observed between δ 27–35 ppm.[3][4]

-

¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus (I = 1/2) offers high sensitivity.[5] Its chemical shifts are spread over a wide range, making ¹⁹F NMR an exquisite probe for the local electronic environment. Furthermore, ¹⁹F couples to other nuclei (¹H and ¹³C), providing valuable through-bond connectivity information.

-

Causality in Experimental Design: An integrated multinuclear NMR approach is not merely confirmatory; it is essential for a complete and unambiguous structural assignment. For instance, ¹¹B NMR can confirm the state of the boronic acid moiety, while ¹⁹F-¹H and ¹⁹F-¹³C correlations can definitively place the fluorine atom on the aromatic ring relative to the other substituents.

Part 2: Predicted NMR Spectra & In-Depth Interpretation

The following predictions are based on established substituent effects and experimental data from structurally related compounds such as 4-fluorophenylboronic acid[6][7], 3-fluorophenylboronic acid[8], and 4-(dimethylamino)phenylboronic acid.[9][10]

Molecular Structure and Atom Numbering

For clarity, the following atom numbering will be used for spectral assignments.

Caption: Numbering scheme for 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

¹H NMR Spectrum (Predicted)

-

Aromatic Protons (H2, H5, H6): The three protons on the phenyl ring will appear in the aromatic region (δ 7.0–8.0 ppm).

-

H2: This proton is ortho to the boronic acid group and meta to the fluorine. It is expected to be a doublet of doublets due to coupling with H6 and the fluorine atom.

-

H6: This proton is ortho to the boronic acid and will appear as a doublet of doublets, coupled to H5 and H2.

-

H5: This proton is ortho to the fluorine and meta to the boronic acid. It will likely appear as a triplet or a complex multiplet due to coupling with H6 and the fluorine.

-

-

Methylene Protons (C7-H₂): The two protons of the methylene bridge will appear as a singlet around δ 3.5–4.0 ppm. The exact shift is influenced by the adjacent nitrogen and the aromatic ring.

-

Methyl Protons (C8/C9-H₃): The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a sharp singlet, typically around δ 2.2–2.5 ppm.

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and their signal is often broad and may exchange with residual water in the solvent. In a dry solvent like DMSO-d₆, a broad singlet might be observed around δ 8.0 ppm.[11] In methanol-d₄, this signal will be lost due to exchange with the solvent.[12]

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show 9 distinct signals. The carbons of the phenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

-

Aromatic Carbons (C1-C6):

-

C3 (C-F): This carbon will show a large one-bond coupling constant (¹JCF ≈ 240–250 Hz) and will be the most downfield of the protonated aromatic carbons.

-

C2 & C4: These carbons are ortho to the fluorine and will exhibit a two-bond coupling constant (²JCF ≈ 20–25 Hz).

-

C1 & C5: These carbons are meta to the fluorine and will have a smaller three-bond coupling constant (³JCF ≈ 5–10 Hz). The C1 carbon, attached to boron, may be difficult to observe due to quadrupolar broadening from the boron nucleus.

-

C6: This carbon is para to the fluorine and will show the smallest four-bond coupling (⁴JCF ≈ 1–3 Hz).

-

-

Aliphatic Carbons (C7, C8, C9):

-

C7 (CH₂): Expected around δ 55–65 ppm.

-

C8/C9 (CH₃): The two equivalent methyl carbons are expected around δ 40–45 ppm.

-

¹⁹F NMR Spectrum (Predicted)

A single resonance is expected for the fluorine atom. Based on data for 3-fluorophenylboronic acid, the chemical shift should be in the range of δ -110 to -115 ppm. The signal will likely appear as a multiplet due to coupling with the ortho protons (H2 and H5).

¹¹B NMR Spectrum (Predicted)

A single, characteristically broad signal is expected for the trigonal sp² boronic acid. The chemical shift is predicted to be in the range of δ +28 to +32 ppm, consistent with other arylboronic acids.[4][13] The presence of the basic dimethylamino group could potentially lead to intramolecular coordination with the boron atom, which would shift the signal upfield into the range for tetracoordinate boron (δ +5 to +15 ppm).[14] The position and width of this signal will be highly dependent on the solvent, concentration, and pH.[1][2]

Predicted NMR Data Summary

| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | B(OH)₂ | ~8.0 (in DMSO-d₆) | Broad Singlet | - |

| H2, H5, H6 | 7.0 - 8.0 | Multiplets | J(H,H) ≈ 7-8; J(H,F) ≈ 3-9 | |

| C7-H₂ | 3.5 - 4.0 | Singlet | - | |

| C8/C9-H₃ | 2.2 - 2.5 | Singlet | - | |

| ¹³C | C3 | ~160 | Doublet | ¹J(C,F) ≈ 245 |

| C1-C6 (Aromatic) | 115 - 140 | Doublets/Multiplets | J(C,F) ≈ 1-25 | |

| C7 | 55 - 65 | Singlet | - | |

| C8/C9 | 40 - 45 | Singlet | - | |

| ¹⁹F | F | -110 to -115 | Multiplet | J(F,H) ≈ 3-9 |

| ¹¹B | B | +28 to +32 | Broad Singlet | - |

Part 3: Self-Validating Experimental Protocol

The primary challenge in acquiring clean NMR spectra for arylboronic acids is their tendency to form cyclic anhydride trimers (boroxines) upon dehydration. This process leads to significant signal broadening in non-coordinating solvents like CDCl₃. The following protocol is designed to mitigate this issue and yield high-resolution spectra.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Solvent Selection (The "Why"): Methanol-d₄ is the recommended solvent. Boronic acid anhydrides are in equilibrium with the free acid, and the presence of an alcohol solvent like methanol readily breaks up these oligomers by forming the corresponding boronic esters, resulting in sharp, well-resolved NMR signals.[12] While DMSO-d₆ can also be used, methanol-d₄ is often superior for mitigating boroxine formation.

-

Sample Preparation: a. Weigh approximately 5-10 mg of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of high-purity methanol-d₄ (CD₃OD). c. Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.

-

Instrument Parameters:

-

General: Before acquiring spectra for other nuclei, obtain a high-quality ¹H spectrum. Ensure proper locking and shimming to achieve optimal resolution.

-

¹H NMR: Use a standard pulse program. A spectral width of 12-16 ppm is sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is appropriate. Due to the lower sensitivity of ¹³C, a longer acquisition time (several hundred to a few thousand scans) will be necessary.

-

¹⁹F NMR: A proton-decoupled experiment is often sufficient. The spectral width should be set based on the expected chemical shift. ¹⁹F NMR is highly sensitive, so a small number of scans (e.g., 32-64) is usually adequate.

-

¹¹B NMR: Use a quartz NMR tube if possible to avoid a broad background signal from borosilicate glass tubes.[1] A spectral width of 200 ppm centered around 20 ppm is a good starting point. The signal will be broad, so do not use line broadening during processing initially. A moderate number of scans (e.g., 1024) is typically required.[1]

-

-

Data Processing and Referencing:

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of methanol-d₄ (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).

-

Reference the ¹⁹F spectrum externally to a standard like CFCl₃ (δ = 0 ppm).

-

Reference the ¹¹B spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

-

Conclusion

The structural elucidation of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is readily achievable through a systematic, multinuclear NMR approach. By understanding the inherent chemical properties of the molecule—particularly the presence of NMR-active fluorine and boron nuclei and the tendency of boronic acids to form anhydrides—a robust experimental plan can be devised. The predictive data and detailed protocol provided in this guide serve as a comprehensive resource for researchers, enabling efficient and accurate characterization of this and structurally similar compounds, thereby accelerating research and development efforts.

References

- SDSU Chemistry. 11B NMR Chemical Shifts.

-

National Institutes of Health (NIH). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC, 2024. [Link]

-

Theranostics. Supporting Information. [Link]

-

ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

Chemical Reviews. Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. [Link]

-

The Journal of Organic Chemistry. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. 2022. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry, 2017. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

UC Library Search. Nuclear magnetic resonance spectroscopy of boron compounds. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. 2003. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

AWS. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

PubChem. (3-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

MDPI. A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. 2022. [Link]

-

SpectraBase. Phenylboronic acid - Optional[¹¹B NMR] - Chemical Shifts. [Link]

-

PubChem. (4-(Dimethylamino)phenyl)boronic acid hydrochloride. [Link]

-

PubChem. 3-Fluorophenylboronic acid. [Link]

-

PubMed. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. 2022. [Link]

-

PubChem. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. [Link]

-

Amerigo Scientific. (3-(Dimethylamino)-4-fluorophenyl)boronic acid, 97%. [Link]

-

PubChem. 4-Amino-3-fluorophenylboronic acid hydrochloride. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. rsc.org [rsc.org]

- 5. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. (4-(Dimethylamino)phenyl)boronic acid hydrochloride | C8H13BClNO2 | CID 44754898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. spectrabase.com [spectrabase.com]

- 14. raineslab.com [raineslab.com]

Whitepaper: The Electronic Effects of Fluorine in Phenylboronic Acids: A Guide for Synthetic and Medicinal Chemists

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] When appended to the versatile phenylboronic acid scaffold, fluorine imparts a unique and often counterintuitive set of electronic properties that significantly influence acidity, reactivity, and biological interactions. This guide provides an in-depth analysis of the dichotomous electronic effects of fluorine—its powerful electron-withdrawing inductive effect and its subtler, position-dependent resonance donation. We will explore how this electronic tug-of-war governs the Lewis acidity (pKa) of the boronic acid, modulates its performance in critical transformations like the Suzuki-Miyaura cross-coupling, and creates opportunities for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage fluorination in the context of phenylboronic acid chemistry.

Introduction: The Convergence of Two Privileged Scaffolds

Phenylboronic acids are indispensable reagents in synthetic chemistry, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a covalent warhead for enzyme inhibition, famously exemplified by the proteasome inhibitor Bortezomib.[4][5]

Simultaneously, fluorine has emerged as a "magic element" in drug design.[1][6] Its introduction can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][7]

The fusion of these two scaffolds—the fluorinated phenylboronic acid—creates a class of compounds with finely tunable properties.[8][9] Understanding the fundamental electronic principles governing these molecules is paramount to exploiting their full potential. This guide dissects these principles, moving from foundational theory to practical application.

The Dual Nature of Fluorine's Electronic Influence

The profound impact of fluorine stems from its unique combination of high electronegativity and the presence of lone pair electrons. This results in two opposing electronic effects that operate simultaneously.[10][11]

-

Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect, strongest at the carbon atom to which it is attached.

-

Resonance (Mesomeric) Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This donates electron density back to the ring, partially counteracting the inductive withdrawal. This effect is most pronounced at the ortho and para positions.[3]

The net electronic impact of a fluorine substituent is a delicate balance between its strong -I effect and weaker +R effect. The position of the fluorine atom on the phenyl ring dictates which effect dominates, leading to distinct and predictable changes in the molecule's properties.

Impact on Lewis Acidity and pKa

Boronic acids are Lewis acids, not Brønsted acids; they accept a hydroxide ion to form a tetrahedral boronate species.[3] The equilibrium of this reaction is described by the pKa. A lower pKa value signifies a stronger Lewis acid, as the electron-deficient boron center is more readily attacked by hydroxide.

Fluorine's electron-withdrawing nature increases the Lewis acidity of the boron center, but the magnitude of this effect is highly dependent on its position.[3][8]

| Compound | Substituent(s) | pKa Value | Causality Behind the Effect |

| Phenylboronic acid | H | ~8.8[3][10] | Baseline reference. |

| 4-Fluorophenylboronic acid | para-F | ~8.77[8][11] | The strong -I effect is significantly offset by the +R effect, which donates electron density directly in line with the boronic acid group. This results in only a minor increase in acidity compared to the parent compound.[3][12] |

| 3-Fluorophenylboronic acid | meta-F | ~8.35[11] | The +R effect does not extend to the meta position. Therefore, the strong -I effect dominates, withdrawing significant electron density from the ring, making the boron center more electrophilic and thus more acidic.[3] |

| 2-Fluorophenylboronic acid | ortho-F | ~8.70[11] | The proximity of the ortho fluorine allows for a strong -I effect. However, this can be complicated by potential intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group, which can stabilize the tetrahedral boronate anion and further increase acidity.[3][13] |

| 3,5-Difluorophenylboronic acid | 3,5-di-F | ~7.74[11] | The additive -I effects from two meta fluorines cause a substantial increase in Lewis acidity, resulting in a significantly lower pKa. |

Note: pKa values can vary slightly depending on the measurement conditions.

This trend is a textbook demonstration of physical organic principles. The acidity for the meta isomer is higher than for the para isomer, which is consistent with the values of Hammett constants and the dominance of the inductive effect at the meta position.[8][11] The introduction of multiple fluorine substituents generally leads to a cumulative increase in acidity.[8]

Consequences for Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The critical, often rate-limiting, step is transmetalation , where the organic group is transferred from the boron atom to the palladium catalyst.[14][15] This process requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (the boronate).

The increased Lewis acidity of fluorinated phenylboronic acids directly facilitates the formation of this reactive boronate species.[11] A more acidic boronic acid can be activated by a weaker base or at a lower concentration of base, potentially accelerating the transmetalation step and the overall catalytic cycle.

However, a significant challenge with highly electron-deficient arylboronic acids, such as polyfluorinated derivatives, is their increased susceptibility to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source, leading to yield loss. Therefore, reaction conditions must be carefully optimized to favor the productive cross-coupling pathway over this decomposition route.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a fluorinated phenylboronic acid.

Objective: Synthesize 4-fluoro-1,1'-biphenyl.

Materials:

-

Bromobenzene

-

4-Fluorophenylboronic acid[16]

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a portion of the toluene. Stir for 15-20 minutes. This in-situ formation of the Pd(0) catalyst can improve reaction consistency.

-

Reagent Addition: To the reaction vessel, add 4-fluorophenylboronic acid (1.2 eq), followed by bromobenzene (1.0 eq).

-

Solvent and Base: Add the remaining toluene and a 2M aqueous solution of K₂CO₃ (2.0-3.0 eq). The biphasic mixture should be stirred vigorously.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Reactions with activated fluorinated boronic acids are often complete within a few hours.

-

Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-fluoro-1,1'-biphenyl.

Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing fluorinated phenylboronic acids.[17][18]

-

¹⁹F NMR: This is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[8][9] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing direct insight into the effects of its position and its interaction with the boronic acid group.

-

¹¹B NMR: The chemical shift observed in ¹¹B NMR spectra is characteristic of the coordination state of the boron atom, allowing for the distinction between the trigonal planar boronic acid and the tetrahedral boronate species.[10]

-

¹H and ¹³C NMR: These spectra provide standard information about the overall structure, and the coupling constants between fluorine and carbon/hydrogen nuclei (J-coupling) can further confirm structural assignments.[17]

Applications in Drug Discovery

The rationale for using fluorinated phenylboronic acids in medicinal chemistry is multifaceted, leveraging both the properties of fluorine and the boronic acid moiety.[1][4]

-

Modulation of Acidity and Covalent Binding: The boronic acid group can form reversible covalent bonds with diols, such as the catalytic serine or threonine residues in the active sites of enzymes like proteasomes.[4][19] By installing fluorine atoms, medicinal chemists can precisely tune the Lewis acidity (pKa) of the boron. This influences the equilibrium of covalent bond formation, potentially enhancing inhibitor potency and selectivity.[8][9]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including electrostatic and hydrophobic interactions, which can increase the overall binding affinity and potency of a drug candidate.[6]

Conclusion

The electronic effects of fluorine in phenylboronic acids are a compelling case study in physical organic chemistry with profound practical consequences. The interplay between a dominant inductive withdrawal and a position-dependent resonance donation allows for the rational tuning of the boronic acid's Lewis acidity. This, in turn, directly impacts reactivity in pivotal synthetic reactions and provides a powerful tool for optimizing the potency and pharmacokinetic properties of boron-containing drug candidates. A thorough understanding of these fundamental principles is essential for any scientist aiming to innovate in the fields of organic synthesis, materials science, and medicinal chemistry.

References

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

Gajda, K., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]

-

Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]

-

Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1174-1178. [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]

-

Żukowska, G., et al. (2021). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

Żukowska, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

ResearchGate. (2025). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

-

Silva, C. F. T., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(12), 2822. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for transmetallation of phenylboronic acid with copper(II) acetate (a) and copper(II) fluoride (b). [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

-

ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

-

Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 104-107. [Link]

-

ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

-

Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(39), 5236-5259. [Link]

-

Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 104-107. [Link]

-

Intrieri, D., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6927. [Link]

-

ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. [Link]

-

Yamamoto, T., & Osakada, K. (2019). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 48(30), 11235-11247. [Link]

-

Mague, J. T., & Soloshonok, V. A. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(2), 1165-1214. [Link]

-

Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

-

Johnson, H. W. B., et al. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Proceedings of the National Academy of Sciences, 120(51), e2310156120. [Link]

-

Alvarez-Bercedo, P. (2013). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. IDEALS. [Link]

-

Barba-Bon, A., et al. (2014). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 24(1), 215-223. [Link]

-

Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]

-

Gessier, F., et al. (2003). Novel fluorinated pseudopeptides as proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4437-4440. [Link]

-

Sci-Hub. (n.d.). Computational study of the fluorination effect on nitrogen–boron bond. [Link]

-

Semantic Scholar. (n.d.). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. [Link]

-

ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]

-

Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

-

IOPscience. (n.d.). Electronic structures and transport properties of fluorinated boron nitride nanoribbons. [Link]

-

Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. ideals.illinois.edu [ideals.illinois.edu]

- 16. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanistic Intricacies of 4-((dimethylamino)methyl)-3-fluorophenylboronic Acid: A Technical Primer for Drug Discovery Professionals

Introduction: The Emergence of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids have transcended their traditional role as versatile intermediates in organic synthesis to become a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has opened up new avenues for targeting a diverse array of biomolecules, from enzymes to cell surface glycans. Within this promising class of compounds, 4-((dimethylamino)methyl)-3-fluorophenylboronic acid emerges as a molecule of significant interest. Its carefully orchestrated substitution pattern—featuring a fluorine atom and a dimethylaminomethyl group—suggests a nuanced interplay of electronic and steric effects that can be harnessed for selective biological targeting.

This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. We will delve into the fundamental principles governing its reactivity, explore its potential biological targets, and present a series of robust experimental protocols for elucidating its precise molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related compounds in their therapeutic programs.

Core Mechanistic Principles: A Triad of Functionality

The mechanism of action of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is best understood by dissecting the contribution of its three key functional components: the boronic acid moiety, the fluorine substituent, and the dimethylaminomethyl group.

The Boronic Acid Moiety: A Reversible Covalent Warhead

At the heart of the molecule's biological activity lies the boronic acid group (-B(OH)₂). Unlike many traditional pharmacophores that rely on non-covalent interactions, boronic acids can form reversible covalent bonds with compounds containing cis-1,2- or -1,3-diols. This interaction is fundamental to the mechanism of action of numerous FDA-approved boronic acid-based drugs. In a biological context, this reactivity allows for the targeting of a wide range of biomolecules, including:

-

Glycoproteins and Glycans: The surfaces of cells are adorned with a complex array of glycans, which play crucial roles in cell signaling, recognition, and adhesion. The diol-containing sugar residues of these glycans present prime targets for boronic acids.

-

Enzymes: The active sites of certain enzymes, particularly serine proteases, can be targeted by boronic acids. The boronic acid can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent and often reversible inhibition.

-

Nucleotides and Co-factors: Molecules such as ATP, NAD+, and RNA contain ribose, a sugar with a cis-diol that can be targeted by boronic acids.

The reversible nature of the boronate ester bond is a key advantage in drug design, as it can lead to a desirable balance of target engagement and off-rate, potentially reducing off-target effects.

The Fluorine Substituent: A pKa Modulator for Physiological Targeting

The strategic placement of a fluorine atom at the 3-position of the phenyl ring is a critical design feature. Fluorine is a highly electronegative atom, and its electron-withdrawing nature has a profound effect on the Lewis acidity of the boron atom. This, in turn, lowers the pKa of the boronic acid.

A lower pKa is crucial for biological activity at physiological pH (around 7.4). For a boronic acid to efficiently bind to a diol, it must be in its trigonal planar, sp²-hybridized state. However, in aqueous solution, boronic acids exist in equilibrium with their tetrahedral, sp³-hybridized boronate form. A lower pKa shifts this equilibrium towards the more reactive trigonal form at physiological pH, thereby enhancing the compound's ability to engage with its biological targets.[1][2]

The Dimethylaminomethyl Group: A Modulator of Solubility and Ionic Interactions

The dimethylaminomethyl group at the 4-position introduces a tertiary amine, which is basic and will be protonated at physiological pH. This has several important implications for the molecule's overall properties:

-

Aqueous Solubility: The presence of a charged, protonated amine is expected to significantly enhance the aqueous solubility of the compound, a critical factor for drug delivery and bioavailability.

-

Ionic Interactions: The positively charged group can participate in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) on the surface or in the binding pocket of a target protein. This can provide an additional layer of target recognition and binding affinity.

-

Cell Permeability: The ability of the amine to exist in both its charged and uncharged forms can influence its ability to cross cell membranes.

The interplay of these three functional groups creates a molecule with a unique set of properties that can be exploited for specific therapeutic applications.

Hypothetical Biological Targets and Therapeutic Applications

Given the fundamental properties of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid, we can hypothesize several classes of biological targets and potential therapeutic applications:

| Potential Target Class | Specific Examples | Potential Therapeutic Application | Rationale |

| Serine Proteases | Thrombin, Factor Xa, Neutrophil Elastase | Anticoagulation, Anti-inflammatory | Boronic acids are known inhibitors of serine proteases. The specific substitution pattern could confer selectivity. |

| Cell Surface Glycans | Sialyl-Lewis X, Tumor-associated carbohydrate antigens | Oncology, Immunology | Targeting aberrant glycosylation patterns on cancer cells or immune cells. |

| Enzymes of Nucleotide Metabolism | Inosine Monophosphate Dehydrogenase (IMPDH) | Virology, Immunology | Targeting the ribose moiety of nucleotide substrates. |

Experimental Workflows for Mechanistic Elucidation

A systematic and rigorous experimental approach is required to definitively establish the mechanism of action of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid. The following protocols provide a roadmap for such an investigation.

Workflow 1: Target Identification and Validation

The initial step is to identify the specific biological target(s) of the compound. A combination of in silico and experimental approaches is recommended.

Diagram: Target Identification Workflow

Caption: A multi-pronged approach to target identification.

Protocol 1: Affinity Chromatography for Target Pull-Down

-

Immobilization: Synthesize a derivative of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology applications).

-

Incubation: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Workflow 2: Characterization of Target Engagement

Once a putative target has been identified, the next step is to characterize the binding interaction in detail.

Diagram: Target Engagement Workflow

Caption: Quantifying the interaction with the identified target.

Protocol 2: Enzyme Inhibition Assay

-

Reagents: Prepare a solution of the purified target enzyme, its substrate, and a range of concentrations of 4-((dimethylamino)methyl)-3-fluorophenylboronic acid.

-